2-Bromomethyl-8-fluoroquinoline
Description
2-Bromomethyl-8-fluoroquinoline is a halogenated quinoline derivative with a bromomethyl (-CH₂Br) group at position 2 and a fluorine atom at position 7. The bromomethyl group enhances its reactivity as an alkylating agent, while the fluorine atom modulates electronic properties and metabolic stability. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules and intermediates for cross-coupling reactions.
Properties
CAS No. |
168083-36-1 |
|---|---|
Molecular Formula |
C10H7BrFN |
Molecular Weight |
240.07 g/mol |
IUPAC Name |
2-(bromomethyl)-8-fluoroquinoline |
InChI |
InChI=1S/C10H7BrFN/c11-6-8-5-4-7-2-1-3-9(12)10(7)13-8/h1-5H,6H2 |
InChI Key |
VQONZJTWIQNLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 2-Bromomethyl-8-fluoroquinoline with structurally related quinoline derivatives:
*Calculated based on standard atomic masses.
Key Observations:
- Reactivity: The bromomethyl group in this compound distinguishes it from analogs like 8-Bromo-2-methylquinoline (methyl at C2), enabling nucleophilic substitution reactions for further functionalization .
- Electronic Effects: Fluorine at C8 (as in the target compound and 8-Bromo-7-fluoro-2-methoxyquinoline) enhances electron-withdrawing properties, improving stability and influencing regioselectivity in cross-coupling reactions .
- Steric Considerations: Bulky substituents (e.g., phenyl in 8-Bromo-4-chloro-2-phenylquinoline) reduce accessibility for reactions compared to smaller groups like bromomethyl .
Stability and Physicochemical Properties
- Thermal Stability: The π-π stacking observed in 8-Bromo-2-methylquinoline (centroid distance 3.76 Å) contributes to crystalline stability, a feature likely shared with this compound due to similar halogen interactions .
- Hydrolytic Sensitivity: Bromomethyl groups are prone to hydrolysis under basic conditions, whereas methyl or phenyl substituents (e.g., in 8-Bromo-4-chloro-2-phenylquinoline) offer greater inertness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
